molecular formula C13H7Br2NO2 B303292 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

Katalognummer B303292
Molekulargewicht: 369.01 g/mol
InChI-Schlüssel: JNTNQTIXUXAKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol (DBB) is a chemical compound that belongs to the class of benzisoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DBB possesses unique chemical properties that make it an ideal candidate for various research studies.

Wirkmechanismus

The mechanism of action of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is not fully understood. However, it is believed that 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been found to inhibit the activity of various kinases involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been found to inhibit the replication of the hepatitis C virus by interfering with the viral life cycle.

Vorteile Und Einschränkungen Für Laborexperimente

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol possesses various advantages and limitations for lab experiments. One of the major advantages of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is its potent pharmacological activity, which makes it an ideal candidate for various research studies. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the major limitations of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has not been extensively studied for its potential toxicity, which may limit its clinical applications.

Zukünftige Richtungen

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has the potential to be developed into a potent therapeutic agent for various diseases, including cancer and viral infections. Future research studies should focus on elucidating the mechanism of action of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol and identifying its potential targets. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol in vivo. Furthermore, the development of novel synthetic methods for 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol and its derivatives may lead to the discovery of more potent and selective analogs.

Synthesemethoden

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol can be synthesized by the reaction of 5,7-dibromo-3-nitro-1,2-benzisoxazole with phenylhydrazine in the presence of a reducing agent. The reaction yields 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol as a yellow solid with a melting point of 218-220°C. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.

Eigenschaften

Produktname

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

Molekularformel

C13H7Br2NO2

Molekulargewicht

369.01 g/mol

IUPAC-Name

5,7-dibromo-2-oxido-3-phenyl-1,2-benzoxazol-2-ium

InChI

InChI=1S/C13H7Br2NO2/c14-9-6-10-12(8-4-2-1-3-5-8)16(17)18-13(10)11(15)7-9/h1-7H

InChI-Schlüssel

JNTNQTIXUXAKRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](OC3=C(C=C(C=C32)Br)Br)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C2=[N+](OC3=C2C=C(C=C3Br)Br)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.